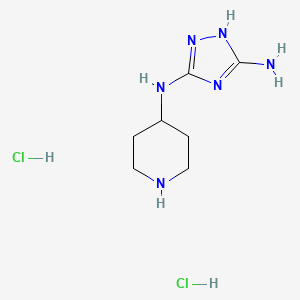

![molecular formula C13H6BrCl2N3O2S B3010308 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891134-55-7](/img/structure/B3010308.png)

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, is a derivative of thiophene-based molecules. Thiophene derivatives are known for their potential biological activities, and the synthesis of such compounds often involves the coupling of thiophene carboxylic acid with various arylboronic acids. Although the specific compound is not directly mentioned in the provided papers, the general class of thiophene derivatives and their biological activities are of significant interest in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene-based derivatives typically involves a Suzuki cross-coupling reaction, as described in the first paper. This reaction is a palladium-catalyzed cross-coupling between organoboron compounds and halides, which in this case, involves 5-bromothiophene-2-carboxylic acid. The process yields a series of novel derivatives with moderate to good yields under controlled conditions. The spectral analysis is used to characterize the structures of the newly synthesized compounds .

Molecular Structure Analysis

The molecular structure and electronic properties of thiophene derivatives are often studied using density functional theory (DFT) calculations. This computational method provides detailed insight into the frontier molecular orbitals of the compounds, as well as various reactivity descriptors. Such studies can reveal which compounds in a series are the most reactive or stable, and can also predict non-linear optical (NLO) responses, which are important for materials science applications .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be inferred from their synthesis and molecular structure analysis. The Suzuki cross-coupling reaction used in their synthesis indicates that these compounds can participate in reactions typical for organoboron compounds and halides. Additionally, the DFT studies suggest that certain derivatives have higher reactivity, which could be exploited in further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of thiophene derivatives can be discussed. These compounds often exhibit good spasmolytic effects, as indicated by the EC50 values obtained in biological testing. The spectral data used to confirm the structures of these compounds also provide some insight into their physical properties, such as solubility and stability .

Scientific Research Applications

Synthesis and Insecticidal Activity

A study by Qi et al. (2014) explored the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which included compounds structurally similar to 5-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. They found that some of these compounds exhibited significant insecticidal activities, indicating potential applications in pest control (Qi et al., 2014).

Photovoltaic Applications

Higashihara et al. (2012) reported the synthesis of π-conjugated polymers containing thiophene and 1,3,4-oxadiazole, which are related to the chemical structure of interest. These polymers showed potential for application in organic photovoltaics, suggesting that derivatives of this compound might be relevant in solar energy technologies (Higashihara et al., 2012).

Antimicrobial and Anticancer Applications

A study by Makwana and Naliapara (2014) involved the synthesis of novel 1,3,4-oxadiazole derivatives, which demonstrated moderate to good antimicrobial activity. This suggests the potential of this compound in developing new antimicrobial agents (Makwana & Naliapara, 2014). Additionally, Atta and Abdel‐Latif (2021) synthesized thiophene derivatives with promising cytotoxicity against several cancer cell lines, indicating potential anticancer applications for related compounds (Atta & Abdel‐Latif, 2021).

Nonlinear Optical Properties

Kanwal et al. (2022) synthesized thiophene-based pyrazole amides and evaluated their nonlinear optical properties using density functional theory calculations. They discovered that certain compounds exhibited better nonlinear optical responses, suggesting applications in optical materials and electronics (Kanwal et al., 2022).

Mechanism of Action

Target of Action

The primary target of TCMDC-142986, also known as 5-bromo-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the malaria parasite, Plasmodium falciparum .

Mode of Action

TCMDC-142986 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-142986 adduct . This mechanism is referred to as "reaction hijacking" .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-142986 affects the protein synthesis pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which is detrimental to the survival and replication of the parasite .

Pharmacokinetics

The compound has been described as having potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development , suggesting favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of TCMDC-142986’s action include the inhibition of protein synthesis, activation of the amino acid starvation response, and ultimately, the death of the Plasmodium falciparum parasite .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of TCMDC-142986 are largely defined by its interactions with the Prolyl-tRNA synthetase enzyme. The compound has been found to inhibit this enzyme, thereby disrupting protein synthesis within the malaria parasite . This interaction is believed to be highly specific, with TCMDC-142986 showing over 100 times more specificity for the Plasmodium falciparum Prolyl-tRNA synthetase compared to its human counterpart .

Cellular Effects

The cellular effects of TCMDC-142986 are primarily related to its inhibitory action on the Prolyl-tRNA synthetase enzyme. By inhibiting this enzyme, TCMDC-142986 disrupts protein synthesis within the malaria parasite, which can lead to cell death . This makes TCMDC-142986 a potential candidate for the development of new antimalarial drugs.

Molecular Mechanism

The molecular mechanism of action of TCMDC-142986 involves its binding to the Prolyl-tRNA synthetase enzyme, thereby inhibiting its function . This binding is believed to occur outside the active site of the enzyme, making TCMDC-142986 an allosteric inhibitor

properties

IUPAC Name |

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrCl2N3O2S/c14-10-4-3-9(22-10)11(20)17-13-19-18-12(21-13)7-5-6(15)1-2-8(7)16/h1-5H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAPYEDKGXTBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrCl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)

![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)